

# AZD1940: A Technical Guide to its Peripheral Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

AZD1940 is a potent cannabinoid agonist with high affinity for both the CB1 and CB2 receptors. Developed by AstraZeneca for the treatment of neuropathic pain, it was designed to be peripherally selective, thereby avoiding the central nervous system (CNS) side effects associated with cannabinoid receptor activation in the brain. Preclinical studies in animals suggested good peripheral selectivity and analgesic efficacy. However, human clinical trials revealed a disappointing lack of analgesic effect in various pain models, coupled with unexpected, dose-dependent CNS-related adverse events. This guide provides a comprehensive overview of the available technical data on the peripheral selectivity of AZD1940, summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing relevant pathways and workflows.

# In Vitro Pharmacology: Receptor Binding and Functional Activity

AZD1940 is a high-affinity agonist for both human cannabinoid receptors, CB1 and CB2.[1]

Table 1: In Vitro Binding Affinity of AZD1940[1][2]



| Receptor | Species | Parameter | Value |
|----------|---------|-----------|-------|
| CB1      | Human   | pKi       | 7.93  |
| CB2      | Human   | pKi       | 9.06  |

Experimental Protocol: Radioligand Binding Assay (General Methodology)

While the specific details of the binding assays for **AZD1940** are not publicly available, a general protocol for determining cannabinoid receptor binding affinity is as follows:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human
   CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]CP-55,940) is used.
- Assay Conditions: Membranes are incubated with the radioligand and varying concentrations
  of the test compound (AZD1940).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the
  concentration of the test compound that inhibits 50% of the specific binding of the
  radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

# Preclinical In Vivo Pharmacology: Evidence for Peripheral Selectivity

Preclinical studies in rodents and non-human primates were crucial in establishing the initial hypothesis of **AZD1940**'s peripheral selectivity.

#### **Low Brain Penetration**

A key characteristic supporting the peripheral selectivity of **AZD1940** is its limited ability to cross the blood-brain barrier.



Table 2: Brain Penetration of AZD1940[2]

| Species | Parameter                             | Value |
|---------|---------------------------------------|-------|
| Rat     | Brain-Plasma Partition<br>Coefficient | 0.04  |

Experimental Protocol: Brain-Plasma Partition Coefficient Determination (General Methodology)

The brain-plasma partition coefficient (Kp) is a measure of the total concentration of a drug in the brain relative to the total concentration in the plasma at steady state. A common method to determine this is:

- Drug Administration: The compound is administered to animals (e.g., rats) until steady-state concentrations are achieved. This can be done via continuous intravenous infusion.
- Sample Collection: At steady state, blood and brain tissue are collected.
- Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
- Concentration Analysis: The concentration of the drug in plasma and brain homogenate is determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculation: The Kp is calculated as the ratio of the total brain concentration to the total plasma concentration.

#### **PET Imaging in Non-Human Primates**

Positron Emission Tomography (PET) imaging with a radiolabeled version of **AZD1940**, [11C]**AZD1940**, provided direct visual evidence of its low brain uptake.

Experimental Protocol: PET Imaging with [11C]AZD1940

This protocol is based on the study by Schou et al. (2013):

Radiolabeling: AZD1940 is radiolabeled with carbon-11.



- Animal Model: A cynomolgus monkey is used for the study.
- Administration: [11C]AZD1940 is administered intravenously as a microdose.
- PET Scanning: Dynamic PET scans of the brain are acquired.
- Data Analysis: Time-activity curves are generated for different brain regions to quantify the uptake and distribution of the radiotracer.

The study confirmed low brain uptake of [11C]AZD1940 in the non-human primate.

### **Analgesic Efficacy in Animal Models of Pain**

**AZD1940** demonstrated analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][4] The analgesic action was shown to be mediated by peripheral CB1 receptors.[4] While specific protocols for these studies are not detailed in the publicly available literature, they likely involved standard models such as:

- Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema, with pain assessment using von Frey filaments (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
- Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve, with pain behaviors assessed as above.

# Clinical Development: The Disconnect Between Preclinical Promise and Human Reality

Despite the promising preclinical data, **AZD1940** failed to demonstrate analgesic efficacy in human clinical trials and produced unexpected CNS side effects.

### **Human Capsaicin-Induced Pain Model**

A study in healthy volunteers using the capsaicin pain model did not show any significant analgesic effect of **AZD1940** compared to placebo.[5]

Table 3: Summary of the Capsaicin Pain Model Study[5]



| Parameter       | Details                                                                                                                                                                                              |
|-----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design    | Randomized, double-blind, placebo-controlled, crossover study.                                                                                                                                       |
| Participants    | 44 healthy male volunteers.                                                                                                                                                                          |
| Treatment       | Single oral doses of AZD1940 (400 $\mu g$ and 800 $\mu g$ ) or placebo.                                                                                                                              |
| Pain Model      | Intradermal capsaicin injection to induce ongoing pain and hyperalgesia.                                                                                                                             |
| Primary Outcome | Pain intensity assessed on a visual analogue scale (VAS).                                                                                                                                            |
| Key Findings    | No significant difference in pain scores between AZD1940 and placebo. Dose-dependent, mild-to-moderate CNS-related (feeling "high" and "sedated") and gastrointestinal adverse events were observed. |

Experimental Protocol: Human Capsaicin Pain Model[5]

- Participants: Healthy volunteers meeting specific inclusion and exclusion criteria.
- Drug Administration: Oral administration of **AZD1940** or placebo.
- Capsaicin Administration: Intradermal injection of capsaicin into the forearm.
- Pain Assessment: Participants rate their pain intensity on a VAS at multiple time points.
   Areas of mechanical and thermal hyperalgesia are also mapped.
- CNS Effects Assessment: Subjective CNS effects are measured using Visual Analogue Mood Scales (VAMS).

### **Post-Operative Dental Pain Model**

A clinical trial in patients undergoing third molar extraction also failed to show an analgesic effect of AZD1940.[6]



Table 4: Summary of the Dental Pain Model Study[6]

| Parameter       | Details                                                                                                                                                                                                                              |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design    | Randomized, double-blind, placebo-controlled study.                                                                                                                                                                                  |
| Participants    | 151 patients undergoing surgical removal of an impacted lower third molar.                                                                                                                                                           |
| Treatment       | Single oral dose of AZD1940 (800 μg),<br>naproxen (500 mg), or placebo administered<br>before surgery.                                                                                                                               |
| Primary Outcome | Pain intensity assessed on a VAS over 8 hours post-surgery.                                                                                                                                                                          |
| Key Findings    | No significant difference in pain scores between AZD1940 and placebo. Naproxen was significantly more effective than placebo. AZD1940 was associated with CNS effects (postural dizziness, feeling "high" and "sedated") and nausea. |

Experimental Protocol: Post-Operative Dental Pain Model[6]

- Participants: Patients scheduled for third molar extraction.
- Drug Administration: Pre-operative oral administration of **AZD1940**, an active comparator (naproxen), or placebo.
- Surgical Procedure: Standardized surgical removal of the impacted tooth.
- Pain Assessment: Patients rate their pain intensity on a VAS at regular intervals postoperatively. Use of rescue medication is also recorded.
- Adverse Event Monitoring: All adverse events are recorded throughout the study.

## **Visualizing the Science of AZD1940**





## **Signaling Pathways**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11 and PET microdosing in non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD1940: A Technical Guide to its Peripheral Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-peripheral-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com